molecular formula C7H12ClN3O B2589115 2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride CAS No. 2260935-99-5

2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride

Cat. No.: B2589115
CAS No.: 2260935-99-5
M. Wt: 189.64
InChI Key: VQYWMFPIPPYSRC-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrimidin-2-yl)ethanamine hydrochloride is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methoxy group at position 4 and an ethanamine moiety at position 2, with the latter forming a hydrochloride salt. The methoxy group confers electron-donating properties, modulating the pyrimidine ring’s electronic environment and influencing reactivity and intermolecular interactions. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-(4-methoxypyrimidin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-11-7-3-5-9-6(10-7)2-4-8;/h3,5H,2,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYWMFPIPPYSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride typically involves the condensation of 4-methoxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Core Structure Substituents Electronic Effects Hydrochloride Salt
2-(4-Methoxypyrimidin-2-yl)ethanamine HCl Pyrimidine 4-OCH₃, 2-CH₂CH₂NH₂·HCl Electron-donating (OCH₃) Yes
2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine HCl Benzimidazole 6-Cl, 2-CH₂CH₂NH₂·HCl Electron-withdrawing (Cl) Yes
2-(Thiophen-2-yl)ethanamine HCl Thiophene 2-CH₂CH₂NH₂·HCl Aromatic sulfur (moderate π-electron) Yes
2-(1H-Imidazol-1-yl)ethanamine HCl Imidazole 1-CH₂CH₂NH₂·HCl Basic nitrogen centers Yes
2-(Decylthio)ethanamine HCl Alkylthioether CH₂CH₂NH₂·HCl, C₁₀H₂₁S Lipophilic (long alkyl chain) Yes

Key Observations :

  • Pyrimidine vs. Benzimidazole : The methoxy group in the target compound (electron-donating) contrasts with the electron-withdrawing chloro substituent in the benzimidazole analog (). This difference impacts reactivity; for example, the chloro group enhances electrophilic substitution resistance, while methoxy may facilitate nucleophilic attack .
  • Heterocycle Aromaticity : Pyrimidine (six-membered, two nitrogens) offers distinct hydrogen-bonding and π-stacking capabilities compared to five-membered heterocycles like thiophene () or imidazole (). These differences influence binding to biological targets .
  • Solubility : All compounds listed form hydrochloride salts, improving aqueous solubility. However, the pyrimidine core (moderate lipophilicity) may offer balanced solubility compared to highly lipophilic analogs like 2-(decylthio)ethanamine HCl () .

Biological Activity

2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and therapeutic applications.

The compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and an ethanamine moiety. Its molecular structure allows it to interact with various biological targets, influencing enzymatic and receptor activities.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways that are critical in neurological conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies show that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cell Line IC50 Value (µM) Mechanism
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)10Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antibiotic.
  • Investigation into Anticancer Effects : In a preclinical study, the compound was tested on various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of 2-(4-Methoxypyrimidin-2-yl)ethanamine hydrochloride?

Answer:
Synthesis optimization requires precise control of temperature (e.g., maintaining 60–80°C for nucleophilic substitution), pH (neutral to slightly acidic conditions to stabilize intermediates), and reaction time (monitored via TLC or HPLC). Purification steps, such as recrystallization or column chromatography, are essential to achieve >95% purity. Analytical validation using ¹H/¹³C NMR and mass spectrometry ensures structural fidelity .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 3.8 ppm for methoxy group; δ 8.2–8.5 ppm for pyrimidine protons) and ¹³C NMR confirm substituent positions .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
  • Mass Spectrometry (MS): ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Basic: How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

Answer:
Stability studies show degradation occurs at >40°C (hydrolysis of the methoxy group) and pH < 3 (protonation of the pyrimidine ring). Recommended storage: 2–8°C in anhydrous, inert atmosphere with desiccants. Accelerated stability testing via thermal gravimetric analysis (TGA) and pH-dependent UV-Vis spectroscopy are critical .

Advanced: What methodologies are used to investigate its interaction with biological targets (e.g., receptors, enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD values) to receptors like serotonin transporters .
  • Molecular Docking: Density-functional theory (DFT) models (e.g., B3LYP/6-31G*) predict binding modes with active sites .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Advanced: How can computational modeling predict its reactivity in novel synthetic pathways?

Answer:
Density-functional theory (DFT): Calculates activation energies for reactions (e.g., nucleophilic substitution at the pyrimidine ring). Basis sets like 6-311++G(d,p) and hybrid functionals (e.g., B3LYP) model electron density changes. Transition-state analysis identifies rate-limiting steps .

Advanced: What comparative strategies evaluate its biological activity against structural analogs?

Answer:

  • SAR Studies: Compare IC₅₀ values against analogs (e.g., 2-(4-methylpyrimidin-2-yl)ethanamine) in enzyme inhibition assays .
  • Pharmacophore Mapping: Overlay 3D structures to identify critical moieties (e.g., methoxy group’s role in target binding) .
  • Crystallography: Co-crystal structures with targets (e.g., kinases) reveal binding differences .

Advanced: How can researchers resolve contradictions in purity data from different analytical methods?

Answer:
Use orthogonal methods :

  • HPLC-NMR Coupling: Combines separation (HPLC) with structural confirmation (NMR) .
  • Elemental Analysis: Validates C/H/N ratios against theoretical values.
  • DSC/TGA: Detects impurities via melting point depression or decomposition profiles .

Advanced: What degradation products form under oxidative/reductive conditions, and how are they characterized?

Answer:

  • Oxidation: Forms pyrimidine N-oxide (m/z +16 in MS) and methoxy-to-carbonyl conversion (FT-IR at 1700 cm⁻¹) .
  • Reduction: Yields dihydropyrimidine derivatives (¹H NMR: δ 4.5–5.5 ppm for saturated ring protons) .
  • LC-MS/MS: Fragmentation patterns and retention times identify degradation pathways .

Advanced: How do enantiomeric impurities impact its pharmacological profile?

Answer:

  • Chiral HPLC: Resolves enantiomers (e.g., using Chiralpak AD-H column) .
  • Bioassays: Compare IC₅₀ values of enantiomers (e.g., (R)- vs. (S)-forms show 10-fold differences in receptor binding) .
  • Circular Dichroism (CD): Correlates optical activity with biological activity .

Advanced: What formulation challenges arise due to its solubility, and how are they addressed?

Answer:

  • Salt Selection: Hydrochloride salt improves aqueous solubility (tested via shake-flask method) .
  • Co-solvents: PEG 400 or cyclodextrins enhance solubility in preclinical models .
  • Solid Dispersion: Spray-drying with PVP-K30 increases bioavailability (DSC confirms amorphous state) .

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